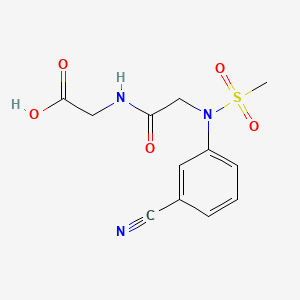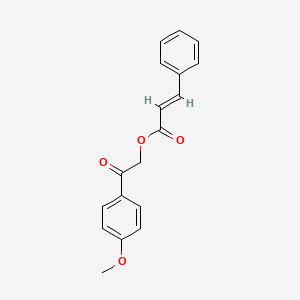
2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a methoxyphenyl group and a phenylprop-2-enoate moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Similar structure but lacks the phenylprop-2-enoate moiety.
4-Methoxyphenylacetic acid: Similar structure but with a different functional group.
2-(4-Methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is unique due to its combination of a methoxyphenyl group and a phenylprop-2-enoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C18H16O4 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-7+ |
Clé InChI |
UULPKDQVOYQNKP-KPKJPENVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


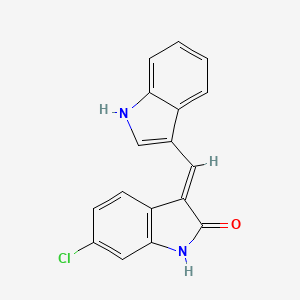
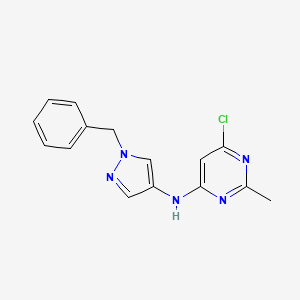
![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
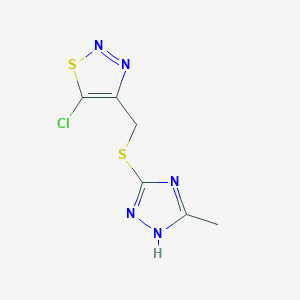

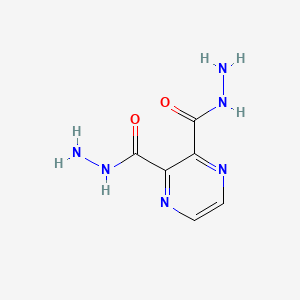
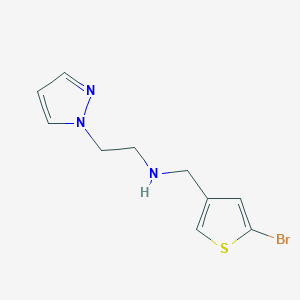
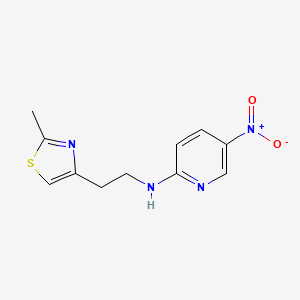

![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
